molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

N-(3,4-Dimethylphenyl)acetamide

Cat. No.: B181777
CAS No.: 2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
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Description

“N-(3,4-Dimethylphenyl)acetamide” is an organic compound with the CAS Number: 2198-54-1 and a molecular weight of 163.22 . Its linear formula is C10H13NO .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, was synthesized by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to an amide group (NH2) and a 3,4-dimethylphenyl group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

  • Analgesic Properties : N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has been identified as a potent analgesic capsaicinoid with a specific crystal structure. This suggests potential applications in pain management and drug design (Park et al., 1995).

  • Molecular Structure Analysis : The compound's crystal structure has been studied, providing insights into its conformation and hydrogen bonding. This information is crucial for understanding its interactions and potential applications in developing new compounds (Gowda et al., 2009).

  • Cognitive Function Enhancement : Another derivative, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, has been studied for its potential to enhance cognitive functions and improve learning and memory in rats. This suggests its potential application in treating cognitive impairments (Sakurai et al., 1989).

  • NMR Spectral Studies : N-(j, k-Dimethylphenyl)-acetamides have been synthesized and studied using 1H and 13C NMR spectroscopy to understand their structure and properties better. Such studies are vital for the development of new pharmaceuticals and materials (Gowda & Gowda, 2007).

  • Biological Activity and Fingerprint Applications : Certain derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been explored for their antibacterial, antifungal, anthelmintic activities, and applications in latent fingerprint analysis (Khan et al., 2019).

  • PET Ligand for Neurokinin Receptors : Derivatives such as N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyrrolidinyl}piperazino)acetamide have been developed and evaluated as potential positron emission tomography (PET) ligands for investigating central neurokinin(1) receptors, indicating applications in neurology and diagnostic imaging (Mey et al., 2005).

  • Local Anesthetic Applications : Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is one of the most popular and widely used painkillers. It has been extensively studied for its application in various medical fields and its structural properties (Tsitsishvili & Amirkhanashvili, 2022).

  • Acetamide Herbicide Applications : Studies have explored the influence of acetamide herbicide applications on the efficacy of certain protectants in grain sorghum, indicating its relevance in agricultural sciences (Simkins et al., 1980).

Safety and Hazards

“N-(3,4-Dimethylphenyl)acetamide” is considered hazardous. It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The structure of “N-(3,4-Dimethylphenyl)acetamide” has been determined to study the effect of substituents on the structures of N-aromatic amides . This could lead to further studies on the properties and potential applications of this compound.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIEEWQVAXCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176393
Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2198-54-1
Record name N-(3,4-Dimethylphenyl)acetamide
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Record name 3',4'-Dimethylacetanilide
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Record name 3,4-Dimethylacetanilide
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Record name Acetamide, N-(3,4-dimethylphenyl)- (9CI)
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Record name N-(3,4-dimethylphenyl)acetamide
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Record name 3',4'-DIMETHYLACETANILIDE
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Synthesis routes and methods I

Procedure details

95 ml of acetic anhydride was added to a stirred solution of 3,4-dimethylaniline in 300 ml of glacial acetic acid at such a rate that the temperature of the mixture slowly rose to 60° C. The resulting mixture was stirred while the temperature dropped to room temperature, then evaporated to dryness. A mixture of water and ice was added to the residue, followed by methylene chloride. The resulting mixture was stirred and treated with solid sodium bicarbonate until neutral. The organic phase was separated, and dried (MgSO4), and the solvent was evaporated to give 3,4-dimethylacetanilide (59A).
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (38.9 mL, 412 mmol) was added to a stirred solution of 3,4-dimethylaniline 1-5 (10.0 g, 82.5 mmol) in pyridine (150 mL) at ambient temperature. After stirring at approximately 60° C. for 2 h, the volatiles were removed in vacuo, and the residue was partitioned between diethyl ether and aqueous 1 N hydrochloric acid. The organic phase was separated and washed with saturated aqueous sodium bicarbonate, brine, dried (sodium sulfate) and concentrated in vacuo to afford 1-6 as a white crystalline solid.
Quantity
38.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the conformation of N-(3,4-Dimethylphenyl)acetamide compared to similar molecules?

A1: this compound (also known as 34DMPA) exhibits a unique conformational preference compared to some of its structural analogs. The N—H bond in 34DMPA adopts a syn conformation relative to the 3-methyl substituent on the aromatic ring. [] This is in contrast to N-(3,4-dichlorophenyl)acetamide (34DCPA) where the N—H bond is anti to the 3-chloro substituent. [] Interestingly, this syn conformation in 34DMPA is also observed in the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [] This suggests that the presence of a methyl group at the 3-position on the aromatic ring might influence the conformational preference of the N—H bond in these compounds.

Q2: How does the crystal packing of this compound differ from N-(3,4-Dimethylphenyl)benzamide?

A2: While both molecules utilize N—H⋯O hydrogen bonding in their crystal structures, the resulting packing arrangements differ. this compound molecules are linked into infinite chains that extend parallel to the b axis. [] This chain-like motif is also observed in 2-Chloro-N-(3,4-dimethylphenyl)acetamide, highlighting the role of the acetamide group in promoting this type of packing. [] In contrast, N-(3,4-Dimethylphenyl)benzamide molecules arrange into a columnar structure along the a axis. [] The presence of the bulkier benzamide group likely contributes to this distinct packing arrangement.

Q3: Do the chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide affect its hydrogen bonding pattern?

A3: Yes, the three chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide significantly influence its hydrogen bonding behavior. In addition to the intermolecular N—H⋯O hydrogen bonds observed in the other compounds, 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide also exhibits intramolecular N—H⋯Cl hydrogen bonding. [] This intramolecular interaction is made possible by the presence of the electronegative chlorine atoms, which can act as hydrogen bond acceptors. This example highlights how subtle changes in chemical structure can lead to different intermolecular interactions and potentially influence solid-state packing.

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